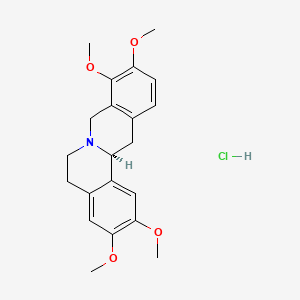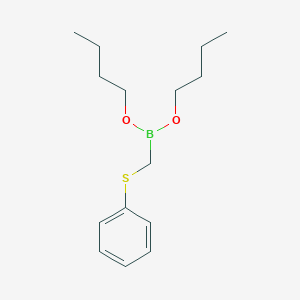
Dibutyl ((phenylthio)methyl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl ((phenylthio)methyl)boronate is a boron-containing organic compound that features a phenylthio group attached to a methyl group, which is further bonded to a boronate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl ((phenylthio)methyl)boronate can be synthesized through various methods. One common approach involves the reaction of phenylthio-substituted methyl boronates with dibutyl borate under controlled conditions. The reaction typically requires the use of a base such as lithium diisopropylamide (LDA) to deprotonate the phenylthio-methyl group, followed by the addition of dibutyl borate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl ((phenylthio)methyl)boronate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Aryl-substituted boronates.
Applications De Recherche Scientifique
Dibutyl ((phenylthio)methyl)boronate has several applications in scientific research:
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of dibutyl ((phenylthio)methyl)boronate involves its ability to form stable complexes with various substrates. In Suzuki–Miyaura coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The phenylthio group can also participate in nucleophilic substitution reactions, enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the phenylthio group.
Dibutyl borate: Similar boronate ester but without the phenylthio-methyl group.
Phenylthio-substituted methyl boronates: Similar structure but with different alkyl groups.
Uniqueness
Dibutyl ((phenylthio)methyl)boronate is unique due to the presence of both the phenylthio group and the boronate ester, which confer distinct reactivity and versatility in various chemical reactions. This combination allows for selective modifications and applications in diverse fields.
Propriétés
Numéro CAS |
70558-00-8 |
|---|---|
Formule moléculaire |
C15H25BO2S |
Poids moléculaire |
280.2 g/mol |
Nom IUPAC |
dibutoxy(phenylsulfanylmethyl)borane |
InChI |
InChI=1S/C15H25BO2S/c1-3-5-12-17-16(18-13-6-4-2)14-19-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
Clé InChI |
JIOPSMXZVXIUKV-UHFFFAOYSA-N |
SMILES canonique |
B(CSC1=CC=CC=C1)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



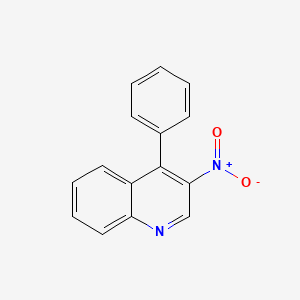

![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
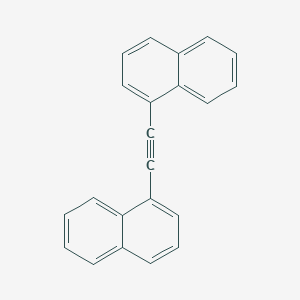


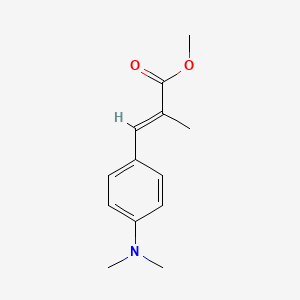

![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)



